2-(5-methoxy-1H-indol-1-yl)-1-{4-[2-(morpholin-4-yl)-2-oxoethyl]piperazin-1-yl}ethanone
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Overview
Description
2-(5-METHOXY-1H-INDOL-1-YL)-1-{4-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE is a complex organic compound that features an indole core, a morpholine ring, and a piperazine moiety
Preparation Methods
The synthesis of 2-(5-METHOXY-1H-INDOL-1-YL)-1-{4-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole core, followed by the introduction of the methoxy group at the 5-position. The piperazine and morpholine rings are then incorporated through nucleophilic substitution reactions. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of a base and a suitable solvent .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The piperazine and morpholine rings can be coupled with other aromatic or aliphatic groups using palladium-catalyzed cross-coupling reactions.
Scientific Research Applications
2-(5-METHOXY-1H-INDOL-1-YL)-1-{4-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor to melatonin receptor ligands, which have applications in sleep disorders, antioxidant therapies, and anti-inflammatory treatments.
Biological Studies: The compound is used in studies related to G-protein coupled receptors and their role in various physiological processes.
Industrial Applications: It is utilized in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as melatonin receptors. The indole core mimics the structure of melatonin, allowing it to bind to these receptors and modulate their activity. This interaction can influence various signaling pathways, leading to effects such as sleep induction, antioxidant activity, and anti-inflammatory responses .
Comparison with Similar Compounds
Similar compounds include other indole derivatives like 5-methoxy-2-methyl-1H-indol-3-yl ethan-1-one and 5-methoxy-1H-indol-2-yl methanone. Compared to these compounds, 2-(5-METHOXY-1H-INDOL-1-YL)-1-{4-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE is unique due to its additional morpholine and piperazine rings, which enhance its binding affinity and selectivity for melatonin receptors .
Properties
Molecular Formula |
C21H28N4O4 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-[4-[2-(5-methoxyindol-1-yl)acetyl]piperazin-1-yl]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C21H28N4O4/c1-28-18-2-3-19-17(14-18)4-5-25(19)16-21(27)23-8-6-22(7-9-23)15-20(26)24-10-12-29-13-11-24/h2-5,14H,6-13,15-16H2,1H3 |
InChI Key |
GFRKPQABLFPYNX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)N3CCN(CC3)CC(=O)N4CCOCC4 |
Origin of Product |
United States |
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